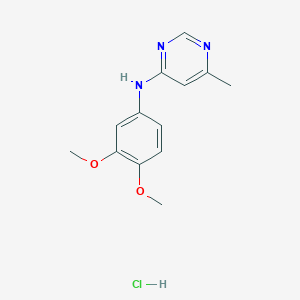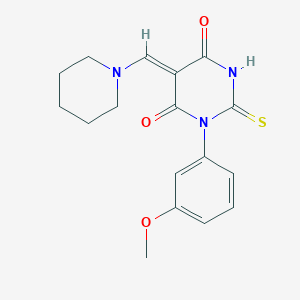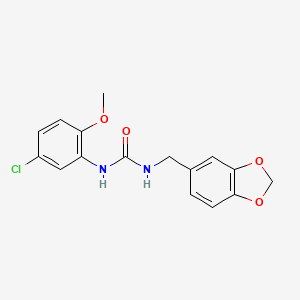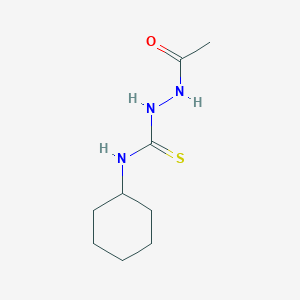
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride, also known as DMXAA, is a small molecule that has been studied extensively for its potential use in cancer treatment. DMXAA was originally discovered in the late 1990s and has since undergone numerous preclinical and clinical trials.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride is not fully understood, but it is believed to work through the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are proteins that play a role in the immune response. This activation of the immune system leads to the destruction of tumor cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which plays a role in the immune response. This compound has also been shown to decrease the levels of vascular endothelial growth factor (VEGF), which is a protein that plays a role in the growth of blood vessels. This decrease in VEGF levels leads to a reduction in tumor blood supply, which can lead to the death of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride has a number of advantages for lab experiments. It has been shown to have antitumor activity in a variety of cancer cell lines, making it a useful tool for studying cancer biology. This compound has also been shown to have synergistic effects with other cancer treatments, making it a useful tool for studying combination therapies. However, this compound has some limitations for lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. This toxicity can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride. One area of research is the development of new this compound analogs that may have improved antitumor activity and a wider therapeutic window. Another area of research is the development of combination therapies that include this compound, as it has been shown to have synergistic effects with other cancer treatments. Finally, there is a need for further research on the mechanism of action of this compound, as this will help to inform the development of new treatments that target the immune system.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine hydrochloride has been studied extensively for its potential use in cancer treatment. It has been shown to have antitumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound has also been shown to have synergistic effects with other cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c1-9-6-13(15-8-14-9)16-10-4-5-11(17-2)12(7-10)18-3;/h4-8H,1-3H3,(H,14,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBQSAQIFNVMRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2=CC(=C(C=C2)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B4838173.png)


![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4838202.png)
![N-isobutyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4838209.png)




![1-[4-(4-chloro-2-methylphenoxy)butyl]azepane](/img/structure/B4838230.png)

![N-(4-butylphenyl)-4-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethoxy)benzamide](/img/structure/B4838254.png)
![N-(2-methoxyphenyl)-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B4838259.png)
